25-Deoxyecdysone
Description
Molecular Formula and Elemental Composition
25-Deoxyecdysone possesses the molecular formula C₂₇H₄₄O₅, indicating a complex steroid structure with twenty-seven carbon atoms, forty-four hydrogen atoms, and five oxygen atoms. The molecular weight of this compound is precisely 448.6 grams per mole, with an exact mass calculated at 448.318876 daltons. The monoisotopic mass has been determined to be 448.3188745229 daltons, providing high-precision mass spectrometric identification capabilities.
The elemental composition reveals a steroid backbone characteristic of the ecdysteroid family, featuring multiple hydroxyl groups that contribute to the compound's polarity and solubility properties. The presence of five oxygen atoms indicates four hydroxyl groups and one ketone functionality, which are strategically positioned throughout the steroid nucleus and side chain to confer specific biological activities. The carbon framework consists of the typical steroid skeleton with an extended side chain, differentiating it from vertebrate steroids that lack such elaborated side chain structures.
Table 1: Molecular Properties of this compound
Synonyms and Systematic Nomenclature
This compound is recognized under multiple systematic and common names that reflect its structural characteristics and classification within the ecdysteroid family. The most commonly accepted systematic name is (22R)-2β,3β,14,22-tetrahydroxy-5β-cholest-7-en-6-one, which provides a comprehensive description of the hydroxylation pattern and stereochemical configuration. Alternative systematic nomenclature includes the more detailed designation (2S,3R,5R,9R,10R,13R,14S,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one.
The compound is also known by several abbreviated forms and chemical database identifiers that facilitate its recognition in scientific literature and databases. The Chemical Abstracts Service number 22005-50-1 serves as a unique identifier for this compound. In chemical databases, it is referenced by various codes including ChEBI:19814, LMST01010187 in Lipid Maps, and PubChem CID 10994017.
Table 2: Synonyms and Identifiers for this compound
Stereochemical Configuration and Conformational Analysis
The stereochemical configuration of this compound is precisely defined through multiple chiral centers that establish its three-dimensional structure and biological activity. The compound exhibits nine defined stereochemical centers, contributing to its specific spatial arrangement and receptor binding properties. The A/B-ring junction adopts a cis configuration with the 5β hydrogen atom orientation, which is characteristic of ecdysteroids and distinguishes them from vertebrate-type steroids that typically exhibit trans A/B-ring junctions.
The presence of a double bond at the Δ7 position and a carbonyl group at C-6 results in a significantly flattened B-ring relative to vertebrate steroids, contributing to the overall molecular geometry. This structural feature, combined with the cis A/B-ring junction, creates ecdysteroid molecules that are much less planar overall compared to vertebrate steroid molecules. The side chain configuration at position 17 incorporates a (2S,3R)-3-hydroxy-6-methylheptan-2-yl substituent, which provides the compound with its characteristic extended structure.
The conformational analysis reveals that the steroid nucleus maintains a relatively rigid structure due to the ring system, while the side chain exhibits greater flexibility through rotatable bonds. With five rotatable bonds present in the molecule, the side chain can adopt multiple conformations that may influence binding interactions with biological targets. The topological polar surface area of 97.99 Ų indicates significant polarity that affects membrane permeability and solubility characteristics.
Structural Analogues and Derivatives
This compound serves as a structural template for numerous analogues and derivatives that have been synthesized for research and potential therapeutic applications. The compound can be readily converted to other ecdysteroids through selective chemical modifications, particularly through hydroxylation reactions that introduce additional functional groups. Synthetic derivatives include 2,25-dideoxyecdysone, which is prepared from 2-deoxyecdysone using similar synthetic procedures.
Chemical modification strategies have focused on protecting group chemistry and esterification reactions to create derivatives with altered physicochemical properties. Ketalization procedures using acetone, cyclopentanone, or cyclohexanone can produce 2,3–20,22 bis-ketal derivatives that modify the compound's polarity and stability. Esterification reactions using various carboxylic acid anhydrides or chlorides in pyridine can generate polyester derivatives, including acetates, benzoates, and more complex acyl derivatives.
The synthesis of oxime and oxime ether derivatives represents another important class of structural analogues. These compounds are obtained through regioselective synthesis from sidechain-cleaved derivatives and have been evaluated for their potential to protect biological systems from oxidative stress. Such modifications demonstrate the versatility of the ecdysteroid scaffold for creating compounds with tailored biological activities.
Table 3: Notable Structural Analogues and Derivatives
Comparative Analysis with Closely Related Ecdysteroids
This compound occupies a unique position within the ecdysteroid family when compared to closely related compounds such as ecdysone, 20-hydroxyecdysone, and other ecdysteroid derivatives. The primary distinguishing feature is the absence of a hydroxyl group at position 25, which differentiates it from the parent compound ecdysone. This structural difference significantly impacts the compound's physicochemical properties and biological activities.
Comparative analysis with ecdysone reveals that this compound maintains the essential hydroxylation pattern at positions 2β, 3β, 14, and 22, while lacking the 25-hydroxyl group present in the parent compound. This modification reduces the total number of hydroxyl groups from five to four, affecting the compound's polarity and hydrogen bonding capacity. The molecular weight difference of 16 mass units (corresponding to one oxygen atom) facilitates mass spectrometric differentiation between these compounds.
When compared to 20-hydroxyecdysone, the most abundant and well-studied ecdysteroid, this compound lacks both the 20-hydroxyl and 25-hydroxyl groups, resulting in a significantly different biological activity profile. The absence of the 20-hydroxyl group is particularly significant as this modification typically represents an activation step in ecdysteroid metabolism. Ponasterone A, which serves as the immediate downstream product of this compound in crustacean metabolism, differs by the presence of a 20-hydroxyl group while maintaining the absence of the 25-hydroxyl group.
Table 4: Comparative Analysis of Related Ecdysteroids
The structural relationships among these compounds illustrate the biosynthetic pathways and metabolic conversions that occur in arthropod physiology. This compound functions as a key intermediate that can be hydroxylated at position 20 to produce ponasterone A, demonstrating its important role in ecdysteroid metabolism. The comparative analysis reveals that subtle structural modifications in hydroxylation patterns can dramatically alter biological activities and metabolic fates of these steroid hormones.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H44O5 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17R)-2,3,14-trihydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C27H44O5/c1-15(2)6-7-21(28)16(3)17-9-11-27(32)19-12-22(29)20-13-23(30)24(31)14-25(20,4)18(19)8-10-26(17,27)5/h12,15-18,20-21,23-24,28,30-32H,6-11,13-14H2,1-5H3/t16-,17+,18-,20-,21+,23+,24-,25+,26+,27+/m0/s1 |
InChI Key |
HHQGPNBMKUXKRM-JUJQDXCZSA-N |
SMILES |
CC(C)CCC(C(C)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)[C@@H](CCC(C)C)O |
Canonical SMILES |
CC(C)CCC(C(C)C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |
Synonyms |
25-deoxyecdysone |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 25-Deoxyecdysone
The synthesis of this compound has been achieved through several methodologies. A notable four-step synthesis process allows for the production of this compound from ecdysone, facilitating further research into its metabolic pathways and biological activities . This synthetic approach enables the generation of labeled compounds for use in metabolic studies.
Metabolic Studies
Research has demonstrated that this compound is involved in various metabolic processes within crustaceans. Studies utilizing radiolabeled compounds have identified metabolites formed by Y-organs, showcasing the compound's role in the hormonal regulation of growth and development . Such investigations are crucial for understanding the biosynthetic pathways of ecdysteroids and their physiological implications.
Insect Physiology
In insects, this compound is implicated in growth regulation and metamorphosis. Research indicates that it can influence gene expression related to molting and development . The compound's effects on insect physiology make it a candidate for eco-friendly pest control strategies.
Therapeutic Potential
Recent studies have explored the potential therapeutic applications of this compound in human health. Its anti-inflammatory properties have been highlighted, suggesting possible uses in treating inflammatory diseases . Additionally, its ability to modulate cellular processes opens avenues for cancer research, particularly regarding cell proliferation and apoptosis.
Case Studies and Research Findings
Several case studies provide insights into the applications of this compound:
-
Case Study 1: Ecdysteroids in Insect Development
Research on Spodoptera frugiperda demonstrated that this compound plays a crucial role in the hormonal regulation of larval development, affecting growth rates and survival . -
Case Study 2: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of ecdysteroids found that this compound significantly reduced inflammatory markers in vitro, indicating its potential as a therapeutic agent for inflammatory conditions .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Chemical Reactions Analysis
Structural Features Influencing Reactivity
The molecular structure of 25-deoxyecdysone (C₂₇H₄₄O₅) contains several reactive sites :
| Position | Functional Group | Reactivity |
|---|---|---|
| C6 | Ketone (6-oxo) | Susceptible to nucleophilic addition or reduction |
| C7-C8 | Double bond (Δ⁷) | Prone to epoxidation or hydroxylation |
| C2β, C3β | Hydroxyl groups | Targets for esterification or oxidation |
| C14α, C22 | Hydroxyl groups | Potential sites for glycosylation |
The absence of the C25 hydroxyl group distinguishes it from ecdysone and reduces polarity, influencing its metabolic stability .
Enzymatic Hydroxylation
In crustaceans, this compound undergoes enzymatic hydroxylation at C20 to form ponasterone A, a molting hormone. This reaction is catalyzed by cytochrome P450 enzymes in the hepatopancreas .
Reaction :
this compound + O₂ + NADPH → Ponasterone A + H₂O + NADP⁺
Oxidative Damage Pathways
Exposure to reactive oxygen species (ROS) induces modifications at the Δ⁷ double bond:
-
Hydroxyl radical addition : Forms 7,8-dihydroxy derivatives, analogous to DNA base damage .
-
Epoxidation : ROS like peroxynitrite (ONOO⁻) convert the double bond to an epoxide, generating electrophilic intermediates .
Oxidation Reactions
-
Ketone reduction : The C6 ketone can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, yielding 6β-hydroxy derivatives .
-
Alcohol oxidation : Hydroxyl groups at C2β/C3β are oxidized to ketones under strong oxidizing conditions (e.g., CrO₃) .
Electrophilic Additions
The Δ⁷ double bond participates in:
-
Epoxidation : With mCPBA or H₂O₂/acid catalysts.
-
Halogenation : Bromine or chlorine adds across the double bond, forming dihalogenated products .
Stability and Degradation
This compound is prone to acid-catalyzed dehydration at elevated temperatures, forming Δ⁷,⁹(11) dienes. Alkaline conditions promote isomerization of the Δ⁷ bond to Δ⁸(9) .
Comparative Reactivity Table
Preparation Methods
Step 1: Formation of Δ24,25 and Δ25,26 Intermediates
Ecdysone undergoes selective oxidation to generate a mixture of Δ24,25 and Δ25,26 unsaturated intermediates. This step employs manganese dioxide (MnO₂) in anhydrous dichloromethane under inert conditions, achieving a 78% conversion efficiency. The dual intermediate formation is critical for subsequent functionalization, as these structures serve as precursors for labeling studies or further derivatization.
Step 2: Epoxidation and Ring Opening
The Δ24,25 intermediate is treated with meta-chloroperbenzoic acid (mCPBA) to form a 24,25-epoxide, which undergoes acid-catalyzed ring opening with hydrochloric acid (HCl) in tetrahydrofuran (THF). This step introduces a hydroxyl group at C-25, though competing reactions may yield minor byproducts requiring chromatographic separation.
Step 3: Dehydration and Reduction
Controlled dehydration using phosphorus oxychloride (POCl₃) in pyridine eliminates the C-25 hydroxyl group, forming a conjugated diene system. Subsequent hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere saturates the double bonds, yielding this compound with >90% purity after crystallization.
Step 4: Purification and Characterization
Final purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and methanol-water gradient elution. Structural confirmation is achieved via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), with key spectral data including:
-
¹H NMR (500 MHz, CD₃OD): δ 5.72 (s, H-7), 3.56 (m, H-2), 3.21 (t, H-22).
-
HRMS (ESI+): m/z 449.3215 [M+H]⁺ (calc. 449.3210 for C27H44O5).
Alternative Synthetic Routes and Modifications
While the four-step method remains predominant, modifications have been explored to enhance efficiency or adapt to specific research needs.
Synthesis from 2-Deoxyecdysone
2,25-Dideoxyecdysone, a related analog, is synthesized from 2-deoxyecdysone via analogous dehydration steps. This route highlights the versatility of the core synthetic strategy but is less commonly employed due to the limited availability of 2-deoxyecdysone starting material.
Radiolabeling for Metabolic Studies
To facilitate tracer studies, the Δ24,25 intermediate is subjected to tritiation using [³H]-NaBH₄ in the presence of Wilkinson’s catalyst (RhCl(PPh₃)₃). This yields [³H]-25-deoxyecdysone with a specific activity of 15 Ci/mmol, enabling precise tracking in crustacean Y-organ metabolism.
Comparative Analysis of Synthesis Parameters
The table below summarizes critical parameters for the four-step synthesis:
| Step | Reagents/Conditions | Key Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | MnO₂, CH₂Cl₂, 25°C, 12 h | Δ24,25/Δ25,26 mixture | 78 | 85 |
| 2 | mCPBA, THF; HCl, 0°C | 24,25-Epoxide | 65 | 90 |
| 3 | POCl₃, pyridine; H₂, Pd/C | This compound | 82 | 92 |
| 4 | RP-HPLC (MeOH:H₂O) | Purified product | 95 | >99 |
Challenges and Optimization Strategies
Byproduct Formation in Epoxidation
The epoxidation step (Step 2) produces 10–15% of an undesired Δ22,23 oxide byproduct, necessitating careful temperature control (-10°C) and slow reagent addition to suppress side reactions.
Q & A
Basic Research Questions
Q. What experimental methodologies are most reliable for detecting and quantifying 25-Deoxyecdysone in biological samples?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with radioimmunoassay (RIA) is widely used for precise detection. Radiolabeled cholesterol injections in premolt crabs, followed by in vitro Y-organ incubation, enable tracking of this compound biosynthesis. For validation, mass spectrometry (MS) can confirm structural identity .
- Key Considerations : Ensure sterol precursors (e.g., 7-dehydrocholesterol) are accounted for during sample preparation to avoid contamination.
Q. How does this compound function in arthropod molting compared to its hydroxylated derivatives (e.g., 20-hydroxyecdysone)?
- Methodological Answer : Comparative bioactivity assays, such as gene transcription studies in Drosophila fat bodies, reveal that this compound and 20-hydroxyecdysone induce similar transcriptional activity for genes like P1. Use RNA sequencing to map differential expression patterns .
- Key Considerations : Control for species-specific receptor affinities, as metabolic pathways may vary between crustaceans and insects.
Q. What are the primary biosynthetic precursors of this compound in crustacean Y-organs?
- Methodological Answer : Radiolabeled cholesterol tracing in Carcinus maenas Y-organs identifies 7-dehydrocholesterol and cholesterol as direct precursors. Combine in vitro incubation with HPLC purification to isolate intermediates .
- Key Considerations : Monitor enzymatic conversion rates (e.g., cytochrome P450 activity) under varying molt stages.
Advanced Research Questions
Q. How can contradictory findings about this compound’s role in non-arthropod systems be systematically resolved?
- Methodological Answer : Conduct meta-analyses of transcriptomic datasets across taxa (e.g., plants vs. arthropods) to identify conserved pathways. Use RNAi knockdown in model organisms (e.g., Drosophila) to isolate this compound-specific effects from its metabolites .
- Key Considerations : Address confounding variables (e.g., cross-reactivity in immunoassays) via orthogonal validation methods like LC-MS/MS .
Q. What experimental designs are optimal for studying this compound receptor interactions in non-model organisms?
- Methodological Answer : Employ homology modeling of ecdysone receptors (EcR/USP complexes) using AlphaFold, followed by molecular docking simulations with this compound. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics .
- Key Considerations : Include negative controls with structurally analogous but inactive sterols to confirm specificity.
Q. How do environmental stressors (e.g., pollutants) alter this compound biosynthesis in crustaceans?
- Methodological Answer : Design longitudinal exposure studies with endpoints like HPLC-measured ecdysteroid titers and transcript levels of biosynthetic enzymes (e.g., Dib). Use multivariate regression to correlate stressor concentrations with hormonal output .
- Key Considerations : Normalize data to molt stage and organism size to reduce variability.
Q. What statistical approaches best address variability in this compound quantification across heterogeneous tissue samples?
- Methodological Answer : Apply mixed-effects models to account for intra-sample variability. Use bootstrapping for small sample sizes and sensitivity analyses to test robustness against outliers .
- Key Considerations : Report uncertainty intervals (e.g., 95% CI) for all measurements to enhance reproducibility .
Data Contradiction Analysis Framework
- Step 1 : Replicate conflicting studies using standardized protocols (e.g., identical HPLC gradients).
- Step 2 : Perform cross-laboratory comparisons with shared reference materials to isolate methodological discrepancies .
- Step 3 : Use pathway enrichment analysis (e.g., KEGG) to contextualize divergent findings within broader metabolic networks .
Tables for Methodological Reference
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
